2-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine
CAS No.: 929973-77-3
Cat. No.: VC20377272
Molecular Formula: C13H20N4
Molecular Weight: 232.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929973-77-3 |
|---|---|
| Molecular Formula | C13H20N4 |
| Molecular Weight | 232.32 g/mol |
| IUPAC Name | 2-piperidin-1-yl-5,6,7,8-tetrahydroquinazolin-6-amine |
| Standard InChI | InChI=1S/C13H20N4/c14-11-4-5-12-10(8-11)9-15-13(16-12)17-6-2-1-3-7-17/h9,11H,1-8,14H2 |
| Standard InChI Key | CPNBLHGIKGALHP-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)C2=NC=C3CC(CCC3=N2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a 5,6,7,8-tetrahydroquinazoline scaffold, a bicyclic system with partial saturation, substituted at position 2 with a piperidin-1-yl group and at position 6 with an amine. The piperidine ring introduces conformational flexibility, while the tetrahydroquinazoline core provides a planar region for potential intermolecular interactions .
Physicochemical Parameters
Key properties include:
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Molecular Formula: C₁₃H₂₀N₄
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Molecular Weight: 232.32 g/mol
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Lipinski’s Rule Compliance: Predicted bioavailability parameters (MW < 500, hydrogen bond donors ≤5, acceptors ≤10) align with drug-like properties .
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logP: Estimated at 2.1 (calculated using fragment-based methods), indicating moderate lipophilicity .
Table 1: Physicochemical Profile
| Parameter | Value |
|---|---|
| Molecular Weight | 232.32 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| logP | 2.1 (estimated) |
Synthesis and Structural Modification
Synthetic Routes
The synthesis of 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine typically involves multi-step heterocyclic condensation. A plausible route, inferred from analogous protocols , includes:
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Cyclization: Formation of the tetrahydroquinazoline core via acid-catalyzed cyclization of a diamine precursor.
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Piperidine Incorporation: Nucleophilic substitution at position 2 using piperidine under basic conditions.
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Amine Functionalization: Reductive amination or direct introduction of the primary amine at position 6.
Reaction conditions (e.g., DMF as solvent, triethylamine as base) mirror those used for related imidazoquinazoline derivatives .
Structural Analogues and Activity Trends
Studies on structurally similar compounds reveal:
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Piperidine vs. Piperazine: Piperidine-containing derivatives exhibit enhanced antitumor activity compared to piperazine analogues, likely due to reduced steric hindrance .
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Substituent Effects: Chloroacetyl groups at position 4 improve cytotoxicity against MCF7 cells, as seen in compound 5a (IC₅₀ = 1.8 µM) .
Biological Activity and Mechanisms
Proteomics Applications
As a proteomics reagent , the compound may serve as:
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Affinity Probe: Binding to nucleotide-binding domains in kinases or GTPases.
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Protein Crosslinker: Amine-reactive groups facilitate conjugation to biomolecules.
Computational and QSAR Insights
2D-QSAR Correlations
For related quinazolines, QSAR models highlight:
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Electron-Donating Groups: Enhance activity by increasing electron density at the quinazoline N1 position .
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Hydrophobic Interactions: logP values between 1.5–3.0 correlate with improved membrane permeability .
Table 2: Key QSAR Descriptors for Analogues
| Descriptor | Impact on Activity |
|---|---|
| logP | Positive correlation |
| Polar Surface Area | Negative correlation |
| Molar Refractivity | Positive correlation |
Future Directions and Challenges
Research Gaps
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In Vivo Studies: Absence of pharmacokinetic or toxicity data in animal models.
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Target Identification: Mechanistic studies needed to elucidate primary molecular targets.
Synthetic Optimization
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Stereoselective Synthesis: Exploration of enantiomeric forms for improved specificity.
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Prodrug Design: Masking the amine group to enhance bioavailability.
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